4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Overview
Description
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the desired pyrrolopyridine structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridines, which can be further functionalized for use in different applications .
Scientific Research Applications
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[3,4-B]pyridine: Lacks the chlorine substituent and has different reactivity and biological activity.
4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine:
Uniqueness
4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-1-2-10-7-4-9-3-5(6)7/h1-2,9H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBKIRYIBIRARZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2CN1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245689 | |
Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211591-40-0 | |
Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211591-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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